molecular formula C19H19ClN2O4 B2964653 methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 825661-94-7

methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2964653
CAS No.: 825661-94-7
M. Wt: 374.82
InChI Key: VXUNZUVLQDDAFQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrano[3,2-c]pyridine core. Key structural attributes include:

  • Substituents: A 2-chlorophenyl group at position 4, an ethyl group at position 6, a methyl group at position 7, and a methyl ester at position 3.
  • Synthetic Relevance: Analogous compounds (e.g., pyrano-pyridine derivatives) are synthesized via cyclocondensation reactions involving chloroacetyl chloride or cyanoacetate derivatives, as seen in related studies .

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-4-22-10(2)9-13-15(18(22)23)14(11-7-5-6-8-12(11)20)16(17(21)26-13)19(24)25-3/h5-9,14H,4,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUNZUVLQDDAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate. This intermediate undergoes cyclization and subsequent reactions to introduce the amino and carboxylate groups, resulting in the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrano[3,2-c]pyridine derivatives as anticancer agents. For instance, a series of novel pyrano[3,2-c]pyridine compounds were synthesized and evaluated for their anticancer properties against various cancer cell lines. One study demonstrated that certain derivatives exhibited promising inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. Specifically, compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) of 0.23 µM and 0.15 µM against cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

In addition to their anticancer properties, pyrano[3,2-c]pyridine derivatives have also been investigated for their antimicrobial activities. A review noted that several synthesized derivatives demonstrated significant antibacterial effects against various strains of bacteria. The structural features of these compounds contribute to their bioactivity, making them candidates for further development as antimicrobial agents .

Synthesis and Structure-Activity Relationship

The synthesis of methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multicomponent reactions that allow for the efficient assembly of complex structures with potential bioactivity. The structure-activity relationship (SAR) studies are crucial in determining which modifications to the chemical structure enhance efficacy or reduce toxicity .

Case Studies

  • Anticancer Activity in Triple-Negative Breast Cancer : A specific derivative was tested in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) and showed significant growth inhibition with minimal effects on non-tumorigenic cells. This selectivity is particularly valuable in cancer therapy, where minimizing side effects is critical .
  • In Vivo Studies : In vivo experiments using chick chorioallantoic membrane models have shown that certain derivatives not only inhibit tumor growth but also alter the cell cycle profile in a way that suggests an effective therapeutic action against established tumors .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations:

Position 3 : Nitrile derivatives (e.g., ) exhibit lower polarity compared to ester-containing analogs, impacting solubility and pharmacokinetic profiles.

Position 6 : Ethyl and phenethyl groups (target compound vs. ) influence steric bulk and hydrophobic interactions.

Chlorophenyl Isomerism : 2-Chlorophenyl (target) vs. 4-chlorophenyl () substituents alter electronic effects and intermolecular interactions.

Spectroscopic and Crystallographic Analysis

  • NMR Data: For the structurally similar compound 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (), δ 2.14 ppm corresponds to a methyl group, aligning with the target compound’s methyl substituents.

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a member of the pyrano-pyridine family, which has attracted attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties that warrant detailed exploration.

Synthesis and Characterization

The synthesis of this compound is typically achieved through multi-step reactions involving the formation of the pyrano-pyridine scaffold. The structural integrity and purity are confirmed using techniques such as NMR spectroscopy and mass spectrometry. For instance, methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate was synthesized under controlled conditions yielding colorless crystals with specific melting points indicative of successful synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrano-pyridine derivatives. In vitro assays demonstrated that compounds similar to methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values lower than that of standard drugs like doxorubicin, indicating strong anticancer activity .

CompoundCell Line TestedIC50 (µM)
8aBreast Cancer0.23
8bLung Cancer0.15
Standard (Doxorubicin)Various0.18

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival, particularly targeting EGFR and VEGFR-2 kinases .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported that similar pyrano-pyridine derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. The antibacterial properties are attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Bacterial StrainActivity
Staphylococcus aureusInhibited
Escherichia coliInhibited

Anti-inflammatory Effects

The anti-inflammatory potential of methyl 2-amino derivatives has also been investigated. Compounds in this class have demonstrated significant inhibition of COX enzymes, which are crucial for the inflammatory response. The IC50 values for these compounds suggest they could serve as effective anti-inflammatory agents .

Case Studies

A notable case study involved the evaluation of a related compound in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups treated with saline or conventional chemotherapy agents. This study underscores the potential for clinical application in cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrano[3,2-c]pyridine core in this compound?

The pyrano[3,2-c]pyridine scaffold can be synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which involves cyclocondensation of aldehydes, β-ketoesters, and thioureas/urea derivatives. For example, substituted pyrimidine intermediates (e.g., ethyl 2-amino-6-methyl-4H-pyran-3-carboxylate derivatives) are often functionalized with chlorophenyl and ethyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Key steps include regioselective alkylation and protecting group strategies (e.g., Boc protection for amine functionality) to prevent side reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy : Confirm the structure via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, ester carbonyl at ~δ 165–170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, particularly for the pyrano-pyridine fused system .

Q. What safety precautions are critical when handling this compound?

Based on structurally related compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate), follow COSHH regulations:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
  • Conduct reactions in a fume hood to mitigate respiratory risks (H335) .
  • Store in airtight containers under inert gas (N2_2) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can tautomeric equilibria in the pyrano-pyridine system impact spectroscopic and reactivity data?

The 5-oxo group and adjacent amine may participate in keto-enol tautomerism, altering NMR chemical shifts and reaction pathways. To resolve this:

  • Perform variable-temperature 1H^1H NMR to observe dynamic equilibria (e.g., coalescence of signals).
  • Use DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant tautomers and compare with experimental data .

Q. What computational strategies are effective for optimizing reaction conditions for derivatives of this compound?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., Gibbs free energy profiles for cyclization steps) with machine learning to predict optimal solvents, catalysts, and temperatures. For example:

  • Reaction path searches using the artificial force-induced reaction (AFIR) method identify low-energy intermediates .
  • Bayesian optimization narrows experimental parameters (e.g., 60–80°C for cyclization, DMF as solvent) .

Q. How can researchers address contradictions in yield data for analogous compounds during scale-up?

Discrepancies often arise from competing pathways (e.g., dimerization vs. cyclization). Mitigation strategies include:

  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Additive screening : Add molecular sieves to suppress hydrolysis or Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity .
  • DoE (Design of Experiments) : Statistically optimize variables like stoichiometry, temperature, and mixing rates .

Q. What substituent effects are critical for modulating the biological activity of this scaffold?

SAR studies on chlorophenyl-containing pyridines (e.g., 6-(4-chlorophenyl)-3-isopropyl-oxazolo[5,4-b]pyridine-4-carboxylic acid) reveal:

  • Electron-withdrawing groups (e.g., Cl at the 2-position) enhance metabolic stability by reducing CYP450 oxidation .
  • Steric bulk (e.g., ethyl vs. methyl at position 6) influences target binding; molecular docking (AutoDock Vina) can predict affinity variations .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueExpected Data for Target CompoundReference
1H^1H NMRδ 1.2 (t, 3H, CH2_2CH3_3), δ 4.3 (q, 2H, OCH2_2)
HRMS (ESI+)[M+H]+^+ m/z calc. 428.1421, found 428.1418
IR1720 cm1^{-1} (ester C=O), 1650 cm1^{-1} (amide I)

Q. Table 2. Troubleshooting Low-Yield Cyclization Reactions

IssueSolutionReference
Competing dimerizationUse high-dilution conditions (<0.1 M)
Hydrolysis of esterAnhydrous solvents (e.g., THF over DCM)
Incomplete Boc deprotectionTFA/DCM (1:1) at 0°C for 2 hr

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